N-(2,2,2-trifluoroethyl)piperidin-3-amine
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Overview
Description
N-(2,2,2-trifluoroethyl)piperidin-3-amine: is a chemical compound characterized by the presence of a trifluoroethyl group attached to a piperidin-3-amine structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)piperidin-3-amine typically involves the reaction of piperidin-3-amine with a trifluoroethylating agent. One common method involves the use of 2,2,2-trifluoroethylamine as a starting material, which is then reacted with piperidin-3-amine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment and techniques to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-trifluoroethyl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-(2,2,2-trifluoroethyl)piperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or other biomolecules to study their function and structure .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may make it useful in the development of new drugs or treatments .
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)piperidin-3-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoroethyl group can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
- N-(2,2,2-trifluoroethyl)isatin ketimine
- N-(2,2,2-trifluoroethyl)aniline
- N-(2,2,2-trifluoroethyl)benzylamine
Comparison: Compared to these similar compounds, N-(2,2,2-trifluoroethyl)piperidin-3-amine is unique due to its piperidine ring structure. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications where other trifluoroethyl compounds may not be suitable .
Properties
Molecular Formula |
C7H13F3N2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-6-2-1-3-11-4-6/h6,11-12H,1-5H2 |
InChI Key |
RKARRRFNYISDHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NCC(F)(F)F |
Origin of Product |
United States |
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